![molecular formula C14H10FN B2416520 5-fluoro-2-phenyl-1H-indole CAS No. 59541-83-2](/img/structure/B2416520.png)
5-fluoro-2-phenyl-1H-indole
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Overview
Description
5-fluoro-2-phenyl-1H-indole is a compound with the CAS Number: 59541-83-2. It has a molecular weight of 211.24 . The compound is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-fluoro-2-phenyl-1H-indole is 1S/C14H10FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-fluoro-2-phenyl-1H-indole is a powder that is stored at room temperature .Scientific Research Applications
- Researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, some of which exhibit inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
- Indole derivatives have been associated with anticancer properties. For instance, certain furanyl- and thiophenyl-3-phenyl-1H-indole derivatives induced cell cycle arrest and apoptosis in triple-negative breast cancer cells .
- Molecular docking simulations suggest that certain indole derivatives inhibit tubulin by binding at the colchicine site . Tubulin inhibition is relevant in cancer research and drug development.
Antiviral Activity
Anticancer Effects
Inhibition of Tubulin
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Fluoro-2-phenyl-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5-fluoro-2-phenyl-1H-indole, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities , suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity against influenza A and Coxsackie B4 virus , suggesting that they may affect the viral replication pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they may have favorable adme properties that allow them to reach their targets and exert their effects .
Result of Action
Indole derivatives have been reported to possess various biological activities , suggesting that they may have diverse molecular and cellular effects. For instance, some indole derivatives have been reported to show antiviral activity , suggesting that they may inhibit viral replication at the molecular and cellular levels.
properties
IUPAC Name |
5-fluoro-2-phenyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWXPEULMPRIPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-phenyl-1H-indole |
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